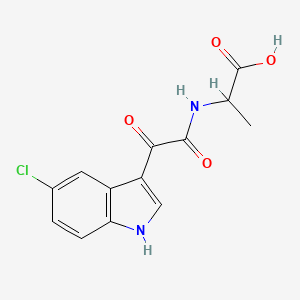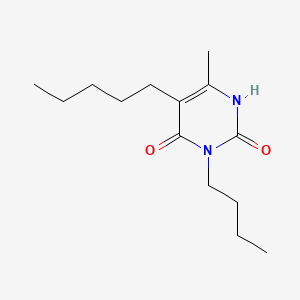
5-Pyrimidineacetic acid, 4-hydroxy-2-(p-isopropoxybenzyl)-6-methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-(4-isopropoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes an ethyl acetate group attached to a pyrimidine ring substituted with an isopropoxybenzyl group. The compound’s structure imparts specific chemical properties that make it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(4-isopropoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and urea under acidic or basic conditions.
Substitution with Isopropoxybenzyl Group: The pyrimidine intermediate is then subjected to a nucleophilic substitution reaction with 4-isopropoxybenzyl chloride in the presence of a base like potassium carbonate.
Esterification: The final step involves esterification of the resulting compound with ethyl acetate under reflux conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-(2-(4-isopropoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-(4-isopropoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidine ring positions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Ethyl 2-(2-(4-isopropoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-(4-isopropoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-(4-isopropoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-(2-(4-methoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate: Similar structure but with a methoxy group instead of an isopropoxy group.
Ethyl 2-(2-(4-chlorobenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate: Contains a chlorobenzyl group, leading to different chemical properties and reactivity.
The uniqueness of Ethyl 2-(2-(4-isopropoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate lies in its specific substituents, which impart distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
64678-02-0 |
|---|---|
Formule moléculaire |
C19H24N2O4 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
ethyl 2-[4-methyl-6-oxo-2-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C19H24N2O4/c1-5-24-18(22)11-16-13(4)20-17(21-19(16)23)10-14-6-8-15(9-7-14)25-12(2)3/h6-9,12H,5,10-11H2,1-4H3,(H,20,21,23) |
Clé InChI |
VTDTUEKOXVDUMG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=C(N=C(NC1=O)CC2=CC=C(C=C2)OC(C)C)C |
Solubilité |
>51.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid](/img/structure/B12907212.png)
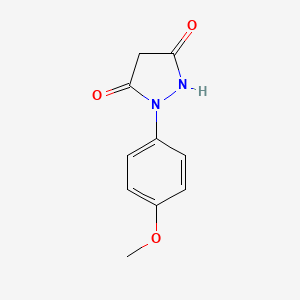
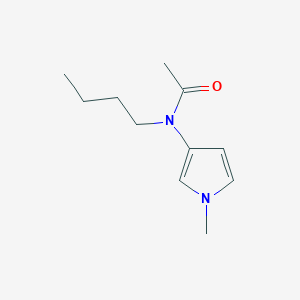
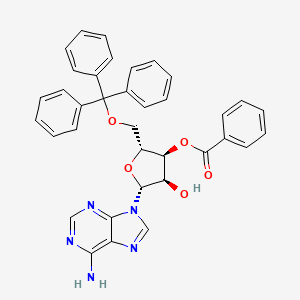
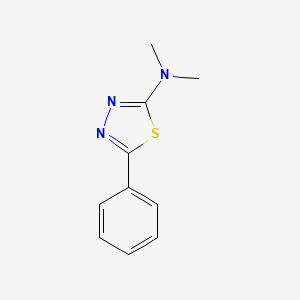

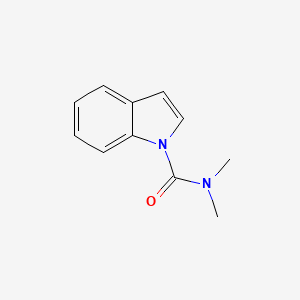
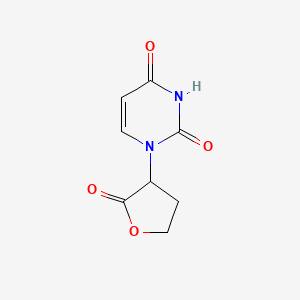
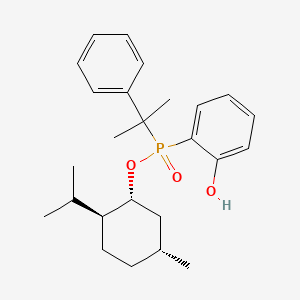
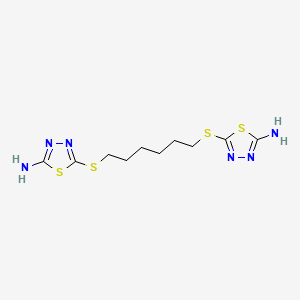
![N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine](/img/structure/B12907263.png)
![6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907269.png)
